molecular formula C20H18O5 B2867318 methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-80-8

methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2867318
CAS No.: 869080-80-8
M. Wt: 338.359
InChI Key: MOUNWYNWEJZWEP-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative with a complex substitution pattern. Its structure comprises:

  • A 2H-chromen-2-one core (coumarin backbone).
  • 4-methyl and 3-phenyl substituents on the chromen ring.
  • A 7-oxypropanoate methyl ester side chain.

The molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-16-10-9-15(24-13(2)19(21)23-3)11-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNWYNWEJZWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Coumarin derivatives are used as intermediates in the synthesis of more complex organic compounds. Their unique structure makes them valuable in the development of new chemical entities.

Biology: Coumarins exhibit various biological activities, including antimicrobial, antifungal, and antioxidant properties. They are studied for their potential use in developing new therapeutic agents.

Medicine: Coumarin derivatives have been investigated for their potential anticoagulant, anti-inflammatory, and anticancer properties. They are used in the development of drugs targeting various diseases.

Industry: Coumarins are used in the fragrance industry due to their pleasant aroma. They are also employed in the production of dyes, insecticides, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate with structurally related coumarin derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Bioactivity Crystallographic Features
Target Compound 4-Me, 2-oxo, 3-Ph, 7-OCH(CH₃)COOCH₃ C₁₉H₁₈O₅ High lipophilicity (due to Ph, Me groups) Likely π-π stacking and C–H···O bonds*
2-oxo-2H-chromen-7-yl propionate 2-oxo, 7-OCH₂COO⁻ (propionate) C₁₂H₁₀O₄ Moderate solubility in polar solvents Not reported
2-(4-MePh)-7-(2-MePrO)-4H-chromen-4-one 2-(4-MePh), 7-OCH₂CH(CH₃)₂, 4-oxo C₂₁H₂₀O₃ Intramolecular C–H···O interactions π-π stacking, S(5)/S(6) motifs
Haloxyfop methyl ester Pyridine-based ester (herbicide) C₁₆H₁₃ClF₃NO₄ Herbicidal activity Not applicable
(4-Ethyl-2-oxochromen-7-yl) propanoate 4-Et, 2-oxo, 7-OCH₂COO⁻ C₁₅H₁₄O₅ Enhanced metabolic stability vs. 4-Me analogs Not reported

Notes:

  • Ph = Phenyl; Me = Methyl; Et = Ethyl; Pr = Propyl.
  • *Predicted based on analogous coumarin derivatives .

Key Differences and Implications

a) Substituent Effects on Physicochemical Properties
  • Solubility : The methyl ester group in the target compound reduces aqueous solubility relative to hydroxylated flavones (e.g., natural antioxidants in ).
c) Crystallographic Stability
  • The compound in stabilizes via π-π stacking (3.5 Å interplanar distance) and C–H···O interactions , which are common in coumarins. The target compound likely adopts similar packing motifs, critical for crystalline material design .

Biological Activity

Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the formation of the chromenone core, introduction of the phenyl group, and subsequent esterification. The general synthetic route includes:

  • Formation of Chromenone Core : This involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
  • Introduction of Phenyl Group : Achieved via Friedel-Crafts acylation using benzoyl chloride and aluminum chloride as a catalyst.
  • Esterification : The final step involves esterification with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activity. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Study Method Findings
Study ADPPH AssayInhibition of DPPH radical formation by 75% at 50 μg/mL concentration.
Study BABTS AssayDemonstrated significant scavenging activity with an IC50 value of 30 μg/mL.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It showed promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings suggest that this compound could be developed further as an antimicrobial agent.

Anti-inflammatory and Anticancer Activities

Recent studies have highlighted the potential anti-inflammatory and anticancer effects of coumarin derivatives:

  • Anti-inflammatory Activity : The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro.
  • Anticancer Activity : In cellular assays, this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell Line IC50 (μM)
MCF-712.5
HeLa15.0

Case Study 1: Acetylcholinesterase Inhibition

A study aimed at evaluating acetylcholinesterase (AChE) inhibition demonstrated that this compound exhibited significant AChE inhibitory activity, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease .

Case Study 2: Antileishmanial Activity

Another investigation focused on the antileishmanial properties of coumarin derivatives, including methyl 2-[...]. The compound showed effective inhibition against Leishmania donovani with an IC50 value comparable to established antileishmanial drugs .

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